Cas no 2171226-12-1 (3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid)

3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid is a protected amino acid derivative commonly used in peptide synthesis. The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is selectively removable under mild basic conditions, making it suitable for solid-phase peptide synthesis (SPPS). The benzyl moiety enhances solubility in organic solvents, while the carboxylic acid functionality allows for further coupling reactions. Its stereochemical purity (2S-configuration) ensures consistent chiral integrity in peptide sequences. This reagent is particularly valuable for constructing complex peptides with high yield and minimal racemization, offering compatibility with standard SPPS protocols. Its stability and well-defined reactivity profile make it a reliable choice for researchers in medicinal chemistry and biochemistry.
3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid structure
2171226-12-1 structure
Product name:3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid
CAS No:2171226-12-1
MF:C28H28N2O5
Molecular Weight:472.532327651978
CID:5944689
PubChem ID:165824131

3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid
    • EN300-1530411
    • 3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
    • 2171226-12-1
    • インチ: 1S/C28H28N2O5/c1-19(27(33)30(16-15-26(31)32)17-20-9-3-2-4-10-20)29-28(34)35-18-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h2-14,19,25H,15-18H2,1H3,(H,29,34)(H,31,32)/t19-/m0/s1
    • InChIKey: ZZVMSYOMBMECQF-IBGZPJMESA-N
    • SMILES: O(C(N[C@@H](C)C(N(CC1C=CC=CC=1)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 472.19982200g/mol
  • 同位素质量: 472.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 715
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 95.9Ų

3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1530411-1.0g
3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171226-12-1
1g
$2433.0 2023-06-05
Enamine
EN300-1530411-5.0g
3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171226-12-1
5g
$7058.0 2023-06-05
Enamine
EN300-1530411-100mg
3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171226-12-1
100mg
$678.0 2023-09-26
Enamine
EN300-1530411-500mg
3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171226-12-1
500mg
$739.0 2023-09-26
Enamine
EN300-1530411-5000mg
3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171226-12-1
5000mg
$2235.0 2023-09-26
Enamine
EN300-1530411-0.05g
3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171226-12-1
0.05g
$2044.0 2023-06-05
Enamine
EN300-1530411-10.0g
3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171226-12-1
10g
$10464.0 2023-06-05
Enamine
EN300-1530411-0.5g
3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171226-12-1
0.5g
$2336.0 2023-06-05
Enamine
EN300-1530411-2.5g
3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171226-12-1
2.5g
$4771.0 2023-06-05
Enamine
EN300-1530411-0.1g
3-[(2S)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171226-12-1
0.1g
$2142.0 2023-06-05

3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid 関連文献

3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acidに関する追加情報

Introduction to 3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid (CAS No. 2171226-12-1) and Its Emerging Applications in Chemical Biology and Medicine

3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid, identified by the CAS number 2171226-12-1, is a sophisticated organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its intricate structure, combines a chiral amino acid derivative with a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a versatile intermediate in the synthesis of bioactive molecules. The presence of the (2S)-configuration at the proline-like moiety introduces stereoselectivity, which is crucial for designing molecules with enhanced specificity and efficacy.

The fluorenylmethoxycarbonyl group is a well-established protecting group in peptide synthesis, renowned for its stability under basic conditions and ease of removal. This feature makes 3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid an invaluable building block for constructing complex peptidomimetics and protease inhibitors. The benzyl substitution at the nitrogen atom further enhances the compound's stability and solubility, facilitating its use in various biochemical assays.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the principles of chirality to improve pharmacological outcomes. The enantiomeric purity of 3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid is particularly noteworthy, as it aligns with the growing demand for enantiomerically pure compounds in drug development. Studies have demonstrated that enantiopure drugs often exhibit superior pharmacokinetic profiles, reduced side effects, and improved target specificity compared to their racemic counterparts.

The Fmoc-protection strategy has been instrumental in advancing solid-phase peptide synthesis (SPPS), a cornerstone technique in modern peptide chemistry. By integrating this protection scheme into 3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid, researchers can efficiently construct polypeptides while maintaining functional group integrity. This capability is particularly relevant in the development of peptide-based therapeutics, where precise control over molecular architecture is essential for biological activity.

Emerging research indicates that derivatives of this compound may have potential applications in modulating enzyme activity and inhibiting pathological pathways associated with various diseases. For instance, proteases such as matrix metalloproteinases (MMPs) and cathepsins have been implicated in conditions like cancer metastasis and neurodegeneration. The structural features of 3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid suggest its utility as a scaffold for designing potent inhibitors targeting these enzymes.

The fluorene moiety, while primarily serving as a protecting group, may also contribute to the physicochemical properties of derivatives derived from this compound. Fluorene-based scaffolds have been explored in medicinal chemistry due to their favorable photophysical properties, making them suitable for applications in bioimaging and photodynamic therapy. Furthermore, the benzyl group's hydrophobic nature can be exploited to enhance membrane permeability, an important consideration for oral bioavailability.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, which has accelerated the discovery of novel bioactive compounds. By leveraging molecular docking simulations and virtual screening techniques, researchers can rapidly assess the binding affinity of derivatives of 3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid to biological targets. This approach has already yielded promising candidates for further experimental validation.

The synthesis of 3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid presents both challenges and opportunities for synthetic chemists. The need for high enantiomeric purity necessitates careful optimization of reaction conditions to minimize racemization. Additionally, the removal of the Fmoc protecting group must be performed under controlled conditions to prevent side reactions that could compromise yield or purity.

In conclusion, 3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid (CAS No. 2171226-12-1) represents a significant advancement in peptidomimetic chemistry. Its unique structural features make it a valuable tool for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound and its derivatives, it is poised to play an increasingly important role in the development of next-generation therapeutics.

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